molecular formula C21H14FN3O2 B2867059 3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 871225-61-5

3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

Cat. No. B2867059
CAS RN: 871225-61-5
M. Wt: 359.36
InChI Key: MTMQICQFVSWEMR-UHFFFAOYSA-N
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Description

“3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have diverse pharmacological and biological properties .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with glyoxal . Other methods include oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Molecular Structure Analysis

The molecular structure of “3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” consists of a quinoxaline core with a fluoro-substituted phenyl group attached via an amide linkage . The exact structure can be represented by the SMILES string: C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)F)NC(=O)C4=CC=CS4 .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . The specific reactions that “3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” can undergo would depend on the reaction conditions and reagents used.

Scientific Research Applications

Radioligand Development for PET Imaging

Quinoxaline derivatives have been explored for their utility in developing radioligands for positron emission tomography (PET) imaging. For example, novel quinoline-2-carboxamide derivatives labeled with carbon-11 have shown promise for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo, suggesting that similar compounds could be synthesized for specific receptor targeting and imaging in various diseases, including neurological conditions (Matarrese et al., 2001).

Antimicrobial Agents

The synthesis of fluorine-containing quinazolinone and thiazolidinone hybrids has demonstrated potential antimicrobial activity. Such compounds, including fluorine-substituted derivatives, have shown significant in vitro antimicrobial potency against a variety of bacteria and fungi, suggesting a route for the development of new antimicrobial agents that could include the study compound as a candidate (Desai et al., 2013).

Chemosensors for Metal Ions

Fluorinated quinoxaline derivatives have been employed as chemosensors for metal ions, demonstrating excellent selectivity and sensitivity. The design of such chemosensors often leverages the unique electronic properties of fluorinated compounds to achieve high specificity in metal ion detection, which can be crucial in environmental monitoring and biochemistry research (Li et al., 2014).

Green Chemistry Synthesis

Research into the green chemistry synthesis of fluorocarboxamides and their interaction with quinoxalin-2(1H)-ones highlights the importance of developing environmentally friendly chemical processes. Such studies not only expand the repertoire of synthetic methodologies but also emphasize the role of fluorinated compounds in advancing sustainable chemistry practices (Xuan et al., 2022).

properties

IUPAC Name

3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2/c22-14-7-5-6-13(12-14)20(26)24-16-9-2-1-8-15(16)19-21(27)25-18-11-4-3-10-17(18)23-19/h1-12H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMQICQFVSWEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

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